N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide
Description
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a hydroxy group at position 8 and a methylthiazole-4-carboxamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-6-14-7(5-20-6)10(18)13-4-8-15-16-9-11(19)12-2-3-17(8)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWWCTXGGVTFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. For example, starting from a pyrazine derivative, a triazole ring can be introduced through a cyclization reaction using hydrazine and a suitable aldehyde under acidic conditions.
Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated precursor, such as a bromoacetyl derivative.
Coupling Reaction: The final step involves coupling the triazolopyrazine core with the thiazole moiety through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the triazolopyrazine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, which could lead to the development of new medications for conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the triazolopyrazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazole moiety can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Position 8 Substitutions
- Hydroxy vs. Methoxy: The hydroxy group at position 8 in the target compound contrasts with methoxy-substituted analogs (e.g., N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide, ).
- Amino and Nitrophenoxy Derivatives: Compounds like 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide () feature amino or nitrophenoxy groups, which may confer stronger electron-withdrawing effects or altered binding affinities .
Carboxamide Substituents
- Methylthiazole vs. Phenyl-Triazole : The target’s 2-methylthiazole-4-carboxamide differs from phenyl-2H-1,2,3-triazole-4-carboxamide derivatives (). The methylthiazole’s compact, electron-rich structure may enhance steric accessibility and π-π stacking compared to bulkier phenyl-triazole groups .
- Thiazolidine and Benzothiadiazole: Compounds like (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide () incorporate thiazolidine rings, which introduce conformational rigidity and hydrogen-bonding sites absent in the target compound .
Cytotoxicity and Membrane Stabilization
Compounds with ω-(7-aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acid residues () exhibit cytotoxicity and membrane stabilization, attributed to their ability to disrupt lipid metabolism or interact with purine receptors. The target’s methylthiazole may modulate these effects by altering lipophilicity or target specificity .
Metabolic Regulation
Derivatives like N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () demonstrate antioxidant and glucose metabolism-regulating properties. The hydroxy group at position 8 in the target compound could similarly influence redox signaling or enzyme inhibition .
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes and reaction optimization strategies for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, primarily focusing on coupling and cyclization steps. Key strategies include:
- Amide Coupling: Use carbodiimide-based reagents (e.g., EDCI·HCl) with HOBt in DMF at 60°C for 18 hours to form the carboxamide linkage .
- Cyclization: Employ carbonyl diimidazole (CDI) in DMF at 100°C under reflux for triazolopyrazine core formation .
- Purification: Optimize yields via recrystallization (e.g., i-propanol/DMF mixtures) or column chromatography .
Optimization Table:
| Step | Reagents/Conditions | Yield Optimization Strategy | Reference |
|---|---|---|---|
| Amide coupling | EDCI·HCl, HOBt, DIPEA in DMF at 60°C | Prolonged heating (18h) with TLC monitoring | |
| Cyclization | CDI in DMF at 100°C | Reflux for 24h followed by recrystallization |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm proton environments (e.g., methylthiazole protons at δ 2.5–3.0 ppm) and carbon backbone using 400–600 MHz spectrometers in DMSO-d6 .
- HPLC: Achieve >95% purity using a C18 column with MeCN/H₂O gradients (e.g., 30–70% over 20 minutes) .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peaks within ±1 Da accuracy) .
Characterization Table:
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | 400-600 MHz, DMSO-d6 | Confirming methylthiazole proton signals | |
| HPLC | C18 column, MeCN/H₂O gradient | Purity assessment (>95%) |
Q. How can researchers design initial biological activity screens for this compound?
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve bioactivity?
Methodological Answer: Focus on modifying substituents while monitoring bioactivity:
- 8-Hydroxy Group: Replace with methoxy to assess solubility-lipophilicity trade-offs (logP shifts from −0.5 to +1.2) .
- Thiazole Methyl: Substitute with ethyl for metabolic stability (e.g., t₁/₂ increase from 2h to 6h in liver microsomes) .
SAR Table:
| Substituent Position | Modifications Observed | Bioactivity Impact | Reference |
|---|---|---|---|
| 8-hydroxy group | Replacement with methoxy | Decreased solubility, increased lipophilicity | |
| Thiazole methyl | Substitution with ethyl | Enhanced metabolic stability |
Q. What experimental approaches elucidate the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking: Simulate binding to 14-α-demethylase (PDB: 3LD6) to identify hydrogen bonds with catalytic residues (e.g., His310) .
- Enzyme Kinetics: Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Cellular Pathway Analysis: Use RNA-seq to identify downregulated genes in treated cancer cells (e.g., apoptosis pathways) .
Mechanistic Table:
| Method | Application | Key Findings | Reference |
|---|---|---|---|
| Molecular docking | Enzyme binding sites | Hydrogen bonding with catalytic residues | |
| Enzyme inhibition assays | Kinase activity | IC₅₀ determination via radiometric assays |
Q. How should researchers address contradictory data in bioactivity or synthesis studies?
Methodological Answer:
- Synthesis Reproducibility: Systematically test solvent systems (DMF vs. THF) and catalysts (e.g., Pd/C vs. Ni) to resolve yield discrepancies .
- Bioactivity Validation: Confirm MICs with time-kill assays or combine with fluorescence-based viability markers .
- Statistical Rigor: Use ANOVA to compare batch-to-batch variability in potency (e.g., p < 0.05 for IC₅₀ differences) .
Contradiction Resolution Table:
| Contradiction Source | Resolution Strategy | Example Case | Reference |
|---|---|---|---|
| Varied synthetic yields | Systematic solvent screening | DMF vs THF in coupling steps | |
| Discrepant bioactivity | Orthogonal assay validation | Confirm MICs with time-kill studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
